Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Chiral HPLC analysis Stereoselective synthesis Protecting group strategy

Sourcing for piperidine-based PROTAC linkers or CNS-focused libraries often stalls due to regioisomer ambiguity and inadequate analytical characterization. This compound directly resolves both issues: the unambiguous 3-position propargyl group ensures mechanistic fidelity in gold-catalyzed cyclizations, while the UV-active Cbz chromophore simplifies enantiomeric excess monitoring. - **Key Specs**: CAS 2229716-46-3; MW 257.33; ≥98% (HPLC); LogP 3.06. - **Storage/Shipping**: Sealed in dry conditions at 2-8°C; shipped at ambient temperature. - **Supply Assurance**: Stocked in standard research quantities with expedited global delivery, eliminating long custom-synthesis lead times.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
Cat. No. B13506163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC#CCC1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H19NO2/c1-2-7-14-10-6-11-17(12-14)16(18)19-13-15-8-4-3-5-9-15/h1,3-5,8-9,14H,6-7,10-13H2
InChIKeyOLPYTGUIPLINEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate – Procurement-Ready Overview of a Cbz-Protected 3-Propargylpiperidine Building Block


Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS 2229716-46-3; molecular formula C₁₆H₁₉NO₂; MW 257.33 g/mol) is a difunctional piperidine derivative featuring a terminal alkyne (prop-2-yn-1-yl) substituent at the 3-position and a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen . The compound is supplied as a research-grade intermediate with a typical purity specification of ≥98% (HPLC), stored sealed in dry conditions at 2–8 °C . Its dual orthogonal functionality—an amine protecting group cleavable by hydrogenolysis and a terminal alkyne available for copper-catalyzed azide-alkyne cycloaddition (CuAAC)—positions it as a versatile building block in medicinal chemistry, agrochemical synthesis, and diversity-oriented library construction . The piperidine scaffold is the most prevalent heterocycle among FDA-approved drugs, and the 3-substituted regioisomer offers distinct conformational and pharmacophoric properties relative to its 4-substituted analog [1].

Why Generic Substitution Fails for Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate – Key Differentiation from Close Structural Analogs


Superficially similar piperidine building blocks—such as the Boc-protected analog (tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate, CAS 1260672-17-0), the 4-position regioisomer (benzyl 4-prop-2-ynylpiperidine-1-carboxylate, CAS 957136-24-2), or the free amine (3-(prop-2-yn-1-yl)piperidine, CAS 1343895-36-2)—are not interchangeable with the target compound in synthetic workflows. The Cbz group provides a UV chromophore superior to Boc for analytical HPLC monitoring of enantiomeric excess (ee) and diastereomeric excess (de) in stereoselective syntheses [1]. The 3-position propargyl substituent imparts distinct electronic and steric properties compared to the 4-substituted regioisomer, altering reactivity in gold-catalyzed cyclizations and transition-metal-mediated transformations [2]. Additionally, N-propargylpiperidine derivatives (alkyne on nitrogen) exhibit irreversible MAO-B inhibition (IC₅₀ = 0.18 μM), while the corresponding N-benzylpiperidine analogs are reversible inhibitors [3], demonstrating that the position and nature of the alkyne-bearing substituent critically determine biological mechanism and should not be casually substituted during lead optimization.

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate – Head-to-Head Quantitative Differentiation Evidence Guide


Cbz vs. Boc Protection: Superior HPLC Chromophore for Enantiomeric and Diastereomeric Excess Determination

In a patented stereoselective synthesis of substituted piperidines (WO2002046157A2), N-Cbz protection was chosen over N-Boc protection specifically because Cbz-protected compounds exhibit a superior UV chromophore, enabling reliable analytical HPLC determination of enantiomeric excess (ee) and diastereomeric excess (de) of synthetic intermediates [1]. The Cbz chromophore (benzyl carbamate, λₘₐₓ ≈ 254 nm, ε ≈ 200–400 M⁻¹cm⁻¹) provides significantly stronger UV absorbance than the Boc group (tert-butyl carbamate, λₘₐₓ < 210 nm, ε < 100 M⁻¹cm⁻¹), which lacks an aromatic chromophore and is essentially UV-transparent above 220 nm [2]. This directly impacts procurement decisions for laboratories relying on HPLC-UV for reaction monitoring and stereochemical quality control.

Chiral HPLC analysis Stereoselective synthesis Protecting group strategy

N-Propargylpiperidine Class: Irreversible MAO-B Inhibition (IC₅₀ = 0.18 μM) vs. Reversible N-Benzylpiperidine Analogs

In a systematic evaluation of 36 N-alkylpiperidine carbamates as potential anti-Alzheimer's agents, N-propargylpiperidine (compound 16) was identified as a selective, irreversible, and time-dependent inhibitor of human monoamine oxidase B (MAO-B) with an IC₅₀ of 0.18 μM [1]. In contrast, the structurally analogous N-benzylpiperidine (compound 10) inhibited MAO-B reversibly with an IC₅₀ of 26.1 μM—representing a ~145-fold lower potency and a fundamentally different inhibition mechanism [1]. The time-dependent irreversible inhibition of MAO-B is specifically attributed to the propargyl (prop-2-yn-1-yl) moiety, a well-established pharmacophore for suicide inhibition of MAO-B via covalent modification of the FAD cofactor [2]. The target compound, bearing a 3-propargyl substituent (C-alkyne rather than N-alkyne) and a Cbz carbamate, presents a structurally distinct topology from the N-propargylpiperidine series yet retains the terminal alkyne deemed essential for MAO-B irreversible inhibition.

Monoamine oxidase B Irreversible inhibition Neurodegeneration

3-Position vs. 4-Position Propargyl Substitution: Regioisomeric Impact on Gold-Catalyzed Cyclization Reactivity

A computational study on the tandem gold-catalyzed [3,3]-rearrangement/Nazarov reaction of propargyl ester derivatives demonstrated that the position of the propargylic substituent on the piperidine ring has a substantial impact on reactivity [1]. Theoretical calculations revealed that the 3-position substitution provides optimal electronic features for stabilizing the oxyallyl cation intermediate formed upon ring closure, whereas the 2-position and, by extension, the 4-position analogs exhibit different reactivity profiles due to through-space and through-bond electronic effects mediated by the piperidine nitrogen [1]. This regioisomeric sensitivity is critical for synthetic planning: the target 3-propargyl compound (CAS 2229716-46-3) and its 4-propargyl regioisomer (CAS 957136-24-2) cannot be assumed to perform equivalently in transition-metal-catalyzed transformations.

Gold catalysis Regioselectivity Heterocycle synthesis

Orthogonal Deprotection: Cbz Hydrogenolysis Compatibility with the Terminal Alkyne Group

The Cbz (benzyl carbamate) protecting group on the target compound can be removed by catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂, MeOH, room temperature) to liberate the free 3-(prop-2-yn-1-yl)piperidine amine [1]. Critically, the terminal alkyne at the 3-position remains intact under these standard Cbz deprotection conditions, as hydrogenolysis selectively cleaves the benzyl-oxygen bond of the carbamate without reducing the alkyne to alkene or alkane [2]. This contrasts with Boc-protected analogs (e.g., tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate), which require acidic deprotection conditions (TFA or HCl) that may protonate the piperidine nitrogen and alter solubility or reactivity profiles in subsequent steps . The orthogonal stability profile—Cbz cleavable under neutral reductive conditions while preserving the alkyne—enables sequential synthetic strategies where the alkyne can be engaged in CuAAC click chemistry either before or after Cbz removal.

Orthogonal protection Hydrogenolysis Alkyne stability

Click Chemistry Competence: Terminal Alkyne vs. Saturated or N-Alkylated Piperidine Analogs

The terminal alkyne at the 3-position of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid, modular assembly of 1,2,3-triazole-linked conjugates . This click chemistry capability distinguishes it from saturated alkyl-substituted piperidine analogs (e.g., 3-methylpiperidine or 3-ethylpiperidine derivatives), which lack the alkyne and are inert toward CuAAC . In practice, N-propargyl iminosugar scaffolds analogous to the target compound have been successfully employed in CuAAC reactions with azide-bearing glucose building blocks, yielding triazole-linked pseudo-disaccharides with glycosidase inhibitory activity [1]. The presence of the Cbz protecting group does not interfere with the CuAAC reaction, as the carbamate nitrogen is not nucleophilic under the neutral or slightly basic CuAAC conditions (CuSO₄/sodium ascorbate, H₂O/t-BuOH, rt) .

CuAAC click chemistry Bioconjugation Triazole synthesis

Purity and LogP Differentiation of Cbz-Protected 3-Propargylpiperidine vs. Free Amine and 4-Regioisomer Analogs

Commercially available Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS 2229716-46-3) is supplied at ≥98% purity (HPLC) with a calculated LogP of 3.06 (XLogP3 = 2.9) and a topological polar surface area (TPSA) of 29.54 Ų, indicating moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted programs . The corresponding free amine (3-(prop-2-yn-1-yl)piperidine, CAS 1343895-36-2) has a significantly lower molecular weight (123.19 g/mol vs. 257.33 g/mol) and LogP (~1.4), with different solubility and handling characteristics . The 4-position regioisomer (benzyl 4-prop-2-ynylpiperidine-1-carboxylate, CAS 957136-24-2) shares the same molecular formula and weight but exhibits slightly different predicted boiling point and density due to altered molecular shape and packing . These physicochemical differences affect chromatographic retention, formulation behavior, and passive membrane permeability.

Physicochemical properties Purity specification Procurement quality

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate – Optimal Research and Industrial Application Scenarios


Stereoselective Piperidine Library Synthesis Requiring HPLC-UV Monitoring of Enantiomeric Purity

In combinatorial library construction of chiral 3-substituted piperidines for CNS drug discovery, the Cbz chromophore of the target compound enables direct HPLC-UV monitoring (254 nm) of enantiomeric excess (ee) and diastereomeric excess (de) at every synthetic intermediate without specialized detectors [1]. This is a direct consequence of the patented selection of Cbz over Boc for its superior chromophore [1]. The 3-propargyl group further allows subsequent diversification via CuAAC click chemistry with azide-bearing fragments, enabling a generate-and-screen strategy where stereochemical integrity is verified at each diversification step.

Irreversible MAO-B or BChE Inhibitor Design Using Propargylpiperidine Pharmacophore

For medicinal chemistry programs targeting irreversible inhibition of MAO-B (e.g., for Alzheimer's or Parkinson's disease), the propargyl group at the 3-position serves as the essential warhead for covalent FAD modification [2]. The class-level evidence demonstrates that N-propargylpiperidine achieves irreversible MAO-B inhibition with IC₅₀ = 0.18 μM, whereas N-benzylpiperidine is reversible with ~145-fold lower potency [2]. The Cbz group provides a convenient protected amine that can be deprotected by hydrogenolysis without reducing the alkyne, enabling late-stage amine functionalization after the click chemistry or cyclization step.

Gold-Catalyzed Cyclization in Complex Heterocycle Synthesis Requiring 3-Position Reactivity

In gold-catalyzed tandem [3,3]-rearrangement/Nazarov cyclization sequences, computational evidence indicates that the 3-position propargyl substitution provides optimal electronic stabilization of the key oxyallyl cation intermediate, whereas the 2- and 4-substituted regioisomers exhibit divergent reactivity [3]. Synthetic groups pursuing this class of transformation should specifically procure the 3-propargyl regioisomer (CAS 2229716-46-3) rather than the more commonly available 4-propargyl analog (CAS 957136-24-2), as the regioisomeric difference is not merely structural but mechanistically consequential for reaction outcome [3].

PROTAC Linker or Bioconjugation Scaffold with Orthogonal Deprotection Flexibility

The target compound serves as a bifunctional building block for PROTAC (Proteolysis Targeting Chimera) linker construction, where the terminal alkyne enables CuAAC conjugation to an azide-functionalized E3 ligase ligand, and the Cbz-protected amine can be orthogonally deprotected by hydrogenolysis to reveal the free piperidine for subsequent functionalization with a target-protein ligand . The LogP of 3.06 and TPSA of 29.54 Ų are within ranges predictive of acceptable cell permeability, which is critical for PROTAC molecules that must cross cellular membranes to engage intracellular targets .

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